molecular formula C19H20N4O3S B15079278 1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

Cat. No.: B15079278
M. Wt: 384.5 g/mol
InChI Key: RUXNTZXFMZCIRD-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group and a tetraazolylthio group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate thio reagents under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions with tetraazolyl derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thio derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetraazolylthio group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-DIMETHOXYPHENYL)-2-((1-(2,5-DIMETHYL-PH)-1H-TETRAAZOL-5-YL)THIO)ETHANONE stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(3,4-DIMETHOXYPHENYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ETHANONE
  • 1-(2,4-DIMETHYL-PH)-2-((1-(2,5-DIMETHYLPHENYL)-1H-TETRAAZOL-5-YL)THIO)ETHANONE
  • 1-(2-HYDROXYPHENYL)-2-((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ETHANONE

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C19H20N4O3S/c1-12-5-6-13(2)15(9-12)23-19(20-21-22-23)27-11-16(24)14-7-8-17(25-3)18(10-14)26-4/h5-10H,11H2,1-4H3

InChI Key

RUXNTZXFMZCIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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